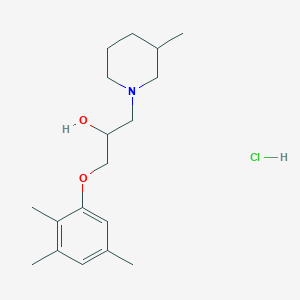

1-(3-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride

Description

1-(3-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 3-methylpiperidine group and a 2,3,5-trimethylphenoxy moiety. The hydrochloride salt enhances its solubility and stability, which is typical for amine-containing pharmaceuticals .

Properties

IUPAC Name |

1-(3-methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2.ClH/c1-13-6-5-7-19(10-13)11-17(20)12-21-18-9-14(2)8-15(3)16(18)4;/h8-9,13,17,20H,5-7,10-12H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGMHPKBYIUQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC(COC2=CC(=CC(=C2C)C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Attachment of the Trimethylphenoxy Group: This step involves the reaction of the piperidine derivative with a trimethylphenol derivative under suitable conditions, often using a base such as sodium hydride.

Formation of the Propanol Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional group similarities with several classes of molecules, particularly phenoxy-propanolamine derivatives. Below is a detailed comparison:

Piperazine/Piperidine-Based Analogs (HBK Series)

A series of piperazine derivatives (HBK14–HBK19) synthesized in the Department of Chemical Pharmacology () provides key insights:

- Structural Differences: HBK19: 1N-[3-(2,3,5-trimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride.

- Replaces the 3-methylpiperidine in the target compound with a piperazine ring.

- Substitutes the propan-2-ol hydroxyl group with a 2-methoxyphenyl moiety. The 2-methoxyphenyl group increases lipophilicity, which could affect blood-brain barrier penetration .

- Pharmacological Implications: Piperazine derivatives like HBK19 are often designed for serotonin or adrenoceptor modulation. The target compound’s piperidine group, common in antihistamines and antipsychotics, may prioritize different receptor targets (e.g., histamine H1 or dopamine receptors) .

Phenoxy-Ethylamino Derivatives (Compound XVII)

Compound XVII (), R,S-2-N-[(2,3,5-trimethylphenoxy)ethyl]amino-1-phenylethan-1-ol hydrochloride, shares the 2,3,5-trimethylphenoxy group but differs in the amine linker and backbone:

- Structural Differences: Uses an ethylamino linker instead of a piperidine group. Replaces propan-2-ol with a phenylethan-1-ol backbone.

- Physicochemical Properties: Melting Point: 146–148°C (Compound XVII) vs. unreported for the target compound.

Adrenoceptor-Targeting Propan-2-ol Derivatives

Compounds in , such as (2R,S)-1-(6-methoxyindol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, highlight the importance of the propan-2-ol backbone in adrenoceptor binding:

- Functional Similarities: The propan-2-ol motif is critical for β-adrenoceptor antagonism (e.g., as seen in nadolol, ).

- Divergence: The target compound’s 2,3,5-trimethylphenoxy group introduces greater steric bulk compared to indolyloxy or methoxyphenoxy groups, which may reduce β1-selectivity but improve α-adrenoceptor affinity .

Data Table: Structural and Functional Comparison

*TMP = trimethylphenoxy

Biological Activity

1-(3-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride (CAS Number: 1216405-73-0) is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring and a trimethylphenoxy group. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : CHClNO

- Molecular Weight : 327.9 g/mol

- IUPAC Name : 1-(3-methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol; hydrochloride

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, while the trimethylphenoxy group may enhance lipophilicity, facilitating membrane penetration and receptor binding.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that this compound may influence serotonin and norepinephrine levels in the brain, indicating potential antidepressant properties.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro.

- Anti-inflammatory Properties : Evidence suggests that it may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions.

- Analgesic Effects : Animal models have indicated that this compound can reduce pain responses, suggesting possible applications in pain management.

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate the activity of several key enzymes and receptors:

| Target | Effect | Reference |

|---|---|---|

| Serotonin Receptors | Modulation of serotonin levels | |

| Cyclooxygenase (COX) | Inhibition of COX activity | |

| Acetylcholinesterase | Inhibition leading to increased acetylcholine levels |

In Vivo Studies

In vivo studies have provided further insights into the biological activity of this compound:

- Animal Models : Studies using rodent models have illustrated significant reductions in depressive-like behaviors following administration of the compound.

- Neuroprotective Studies : Research has shown that treatment with this compound can mitigate neurodegenerative changes in models of Alzheimer's disease.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Depression : A study involving a small cohort of patients with major depressive disorder reported improvements in mood and cognitive function after treatment with this compound over a six-week period.

- Neurodegeneration Study : A longitudinal study assessed the effects of this compound on cognitive decline in elderly patients. Results indicated a slower progression of symptoms compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.